molecular formula C8H7BClF3O2 B1420406 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid CAS No. 1072946-33-8

5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid

Cat. No. B1420406
M. Wt: 238.4 g/mol
InChI Key: WIXOOBHBVKOORA-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C8H7BClF3O2 . It has a molecular weight of 238.4 . This compound is also available as a pinacol ester, which has a molecular weight of 320.55 .


Molecular Structure Analysis

The InChI code for 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid is 1S/C8H7BClF3O2/c1-4-2-5(8(11,12)13)7(10)3-6(4)9(14)15/h2-3,14-15H,1H3 . For the pinacol ester variant, the InChI code is 1S/C14H17BClF3O2/c1-8-6-9(14(17,18)19)11(16)7-10(8)15-20-12(2,3)13(4,5)21-15/h6-7H,1-5H3 .

Scientific Research Applications

Synthesis and Characterization

  • 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid has been studied for its synthesis methods, with a focus on producing high-purity substances for pharmaceutical applications. Its structure has been verified through various spectroscopic techniques (Ren Yuan-long, 2007).

Catalysis in Organic Synthesis

  • This compound has shown effectiveness as a catalyst in dehydrative amidation between carboxylic acids and amines, playing a critical role in accelerating amidation reactions. It is particularly useful in the synthesis of α-dipeptides (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).

Application in C-H Silylation

  • It's utilized as an ortho-directing agent in ruthenium-catalyzed aromatic C-H silylation. This compound aids in the selective silylation at specific positions on phenylboronic acids, enhancing the efficiency of this chemical process (H. Ihara & M. Suginome, 2009).

Electroluminescent Properties

  • This compound is part of the synthesis process of certain mono-cyclometalated Platinum(II) complexes, which are researched for their potential electroluminescent properties. It serves as a crucial building block in the preparation of these complexes (A. Ionkin, W. Marshall, & Ying Wang, 2005).

Green Catalysis

  • Its derivatives, like 3,5-Bis(perfluorodecyl)phenylboronic acid, have been synthesized and demonstrated as "green" catalysts for amide condensation reactions. These derivatives leverage the strong electron-withdrawing effect for eco-friendly catalysis (K. Ishihara, S. Kondo, & Hisashi Yamamoto, 2001).

Drug Synthesis

Antimicrobial Activity

Tribology

properties

IUPAC Name

[5-chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BClF3O2/c1-4-2-5(8(11,12)13)7(10)3-6(4)9(14)15/h2-3,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXOOBHBVKOORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)C(F)(F)F)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674542
Record name [5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid

CAS RN

1072946-33-8
Record name B-[5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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